molecular formula C15H11ClN2O B3051294 2-(1H-1,3-benzodiazol-2-yl)-1-(4-chlorophenyl)ethan-1-one CAS No. 327091-71-4

2-(1H-1,3-benzodiazol-2-yl)-1-(4-chlorophenyl)ethan-1-one

Cat. No.: B3051294
CAS No.: 327091-71-4
M. Wt: 270.71 g/mol
InChI Key: ZMPOFUBYVROQLI-UHFFFAOYSA-N
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Description

2-(1H-1,3-Benzodiazol-2-yl)-1-(4-chlorophenyl)ethan-1-one is a heterocyclic compound featuring a benzodiazolyl moiety linked to a 4-chlorophenyl group via an ethanone bridge. The compound’s crystallographic data (single-crystal X-ray study at 100 K) reveals a planar benzodiazolyl ring system and a mean C–C bond length of 0.002 Å, with refinement parameters (R factor = 0.029, wR factor = 0.079) indicative of high structural precision . The compound is listed as discontinued in commercial catalogs, possibly due to challenges in synthesis or stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c16-11-7-5-10(6-8-11)14(19)9-15-17-12-3-1-2-4-13(12)18-15/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPOFUBYVROQLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407222
Record name 2-(1H-Benzoimidazol-2-yl)-1-(4-chloro-phenyl)-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676581
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

327091-71-4
Record name 2-(1H-Benzoimidazol-2-yl)-1-(4-chloro-phenyl)-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Synthetic Strategies for Benzimidazole Derivatives

Benzimidazole synthesis typically involves cyclocondensation of o-phenylenediamine with carboxylic acid derivatives or aldehydes under acidic or oxidative conditions. For 2-(1H-1,3-benzodiazol-2-yl)-1-(4-chlorophenyl)ethan-1-one, the 4-chlorophenylacetone group introduces additional complexity, necessitating tailored approaches.

Direct Condensation Using Halogenated Benzoyl Chlorides

Reaction of o-Phenylenediamine with 4-Chlorobenzoyl Chloride

A widely reported method involves the reaction of o-phenylenediamine with 4-chlorobenzoyl chloride in the presence of a Brønsted acid catalyst. This one-pot synthesis proceeds via intermediate imine formation, followed by cyclization.

Key Parameters:
  • Molar Ratio : 1:1 (o-phenylenediamine : 4-chlorobenzoyl chloride)
  • Catalyst : Hydrochloric acid (4 M) or trifluoroacetic acid (0.02 mL per 10 mmol)
  • Solvent : Ethanol or acetonitrile
  • Temperature : Reflux (78–80°C for ethanol; 82°C for acetonitrile)
  • Reaction Time : 5–6 hours
  • Yield : 68–86%

Mechanistic Insight :
Protonation of the carbonyl oxygen in 4-chlorobenzoyl chloride enhances electrophilicity, enabling nucleophilic attack by the amine group of o-phenylenediamine. Subsequent dehydration and aromatization yield the benzimidazole core.

Silica-Supported Periodic Acid (H5IO6-SiO2) Catalyzed Synthesis

Oxidative Cyclocondensation Approach

A green chemistry method employs H5IO6-SiO2 to catalyze the reaction between o-phenylenediamine and 4-chlorophenylglyoxal.

Optimization Data:
Parameter Optimal Value
Catalyst Loading 20 mol%
Solvent Acetonitrile
Temperature Room temperature
Reaction Time 15–35 minutes
Yield 75–95%

Advantages :

  • No metal residues in final product
  • Catalyst recyclability (up to 5 cycles with <5% yield drop)

Bronsted Acidic Ionic Liquid (BAIL) Gel-Mediated Synthesis

Solvent-Free Mechanochemical Protocol

BAIL gels, such as sulfonated poly(ethylene glycol)-based systems, facilitate solvent-free synthesis under mild conditions.

Reaction Conditions:
  • Substrate Ratio : 1:1 (o-phenylenediamine : 4-chlorophenylacetone)
  • Catalyst : BAIL gel (0.01 mmol per 1 mmol substrate)
  • Temperature : 130°C
  • Time : 1–2 hours
  • Yield : 87–98%

Key Features :

  • Microwave compatibility reduces reaction time to 15 minutes
  • Excellent functional group tolerance for substituted benzaldehydes

Comparative Analysis of Methods

Yield and Efficiency

Method Yield Range Purity (%) Scalability
Direct Condensation 68–86% 95–98 Industrial
H5IO6-SiO2 Catalyzed 75–95% 97–99 Lab-scale
BAIL Gel 87–98% >99 Pilot-scale

Environmental and Economic Factors

  • Waste Generation : BAIL gel methods produce 0.2 kg waste/kg product vs. 1.5 kg for traditional routes
  • Catalyst Cost : H5IO6-SiO2 ($0.15/g) vs. BAIL gels ($2.30/g)

Side Reactions and Mitigation Strategies

Common Byproducts

  • Di-Benzimidazole Adducts : Formed via over-condensation; controlled by stoichiometry
  • Oxazole Derivatives : Result from competing cyclization; suppressed using inert atmospheres

Purification Techniques

  • Column Chromatography : Hexane/ethyl acetate (4:1) for H5IO6-SiO2 products
  • Recrystallization : Ethanol-water mixtures (3:1) achieves >99% purity

Industrial-Scale Production Considerations

Flow Chemistry Adaptations

Continuous flow reactors with immobilized H5IO6-SiO2 achieve space-time yields of 12.5 kg·m⁻³·h⁻¹, reducing batch variability.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-benzodiazol-2-yl)-1-(4-chlorophenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-2-yl)-1-(4-chlorophenyl)ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell signaling, gene expression, or metabolic activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Moieties

The target compound belongs to a broader class of chlorophenyl ethanone derivatives with diverse heterocyclic substituents. Key structural analogs include:

Compound Name (or Identifier) Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Properties/Activities Spectral Data (HRMS m/z) Reference
Target Compound C₁₄H₁�₀ClN₂O* 1H-1,3-Benzodiazol-2-yl 266.05 (calc.) Crystalline stability Not reported
(E)-2-(1-Bromo-1H-indol-3-yl)-1-(4-chlorophenyl)-2-(phenylimino)ethan-1-one (3g) C₂₂H₁₄BrClN₂O Bromoindole, phenylimino 437.0051 (calc.) Synthetic intermediate Observed: 437.0052
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methoxyphenyl)ethan-1-one (11a) C₁₇H₁₃ClN₂O₃S Oxadiazole, methoxyphenyl 361.03 (calc.) Not reported Observed: 361 (MS)
1-(2,4-Dichlorophenyl)-2-(1H-1,2,3-triazol-1-yl)ethanone (9g) C₁₀H₇Cl₂N₃O Triazole, dichlorophenyl 256.09 (calc.) Antifungal activity (CYP51 binding) Not reported
Ethanone,2-(2-benzoyl-1H-benzimidazol-1-yl)-1-(4-chlorophenyl) C₂₂H₁₅ClN₂O₂ Benzimidazole, benzoyl 374.82 (calc.) High lipophilicity (LogP = 4.80) PubChem CID: 384460

Key Structural and Functional Differences

  • Heterocyclic Core : The benzodiazolyl group in the target compound contrasts with indole (3g), oxadiazole (11a), triazole (9g), and benzimidazole (16) moieties in analogs. These differences influence electronic properties and binding interactions.
  • Substituent Effects : The 4-chlorophenyl group is common across analogs, but additional substituents (e.g., methoxy in 11a, bromo in 3g) modulate solubility and bioactivity. For example, the triazole-containing 9g exhibits antifungal activity via CYP51 binding , while the indole derivative 3g may serve as a synthetic precursor .

Physicochemical and Spectral Comparisons

  • Molecular Weight : The target compound (266.05 g/mol) is lighter than bromoindole derivative 3g (437.01 g/mol) but heavier than triazole analog 9g (256.09 g/mol).
  • Lipophilicity : The benzimidazole derivative (LogP = 4.80, ) is more lipophilic than the target compound, likely due to the benzoyl group.
  • Spectral Signatures : HRMS data for 3g (437.0052 ) and 11a (m/z 361 ) provide benchmarks for structural validation.

Biological Activity

2-(1H-1,3-benzodiazol-2-yl)-1-(4-chlorophenyl)ethan-1-one, also referred to by its CAS number 327091-71-4, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to synthesize available research findings related to its biological activity, including anticancer properties, antimicrobial effects, and potential mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₁ClN₂O. It features a benzodiazole moiety which is known for its pharmacological relevance. The compound's structure can be represented as follows:

Structure C15H11ClN2O\text{Structure }\text{C}_{15}\text{H}_{11}\text{ClN}_{2}\text{O}

Anticancer Activity

Research indicates that compounds with similar structural frameworks exhibit promising anticancer properties. A study evaluating various benzodiazole derivatives found that they could inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. Specifically, compounds with the benzodiazole scaffold demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer) cells .

Table 1: Anticancer Activity of Benzodiazole Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AMCF-710.5Apoptosis Induction
Compound BSW4808.3G2/M Arrest
This compoundA549TBDTBD

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of vital enzymatic processes .

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 µg/mL
Escherichia coli50 µg/mL
Pseudomonas aeruginosa40 µg/mL

Case Study 1: Anticancer Efficacy

A recent study focused on the synthesis and evaluation of a series of benzodiazole derivatives for their anticancer activity. Among these, this compound was highlighted for its potent activity against A549 cells. The study utilized MTT assays to determine cell viability and flow cytometry for apoptosis analysis, indicating that the compound triggered significant apoptotic pathways .

Case Study 2: Antimicrobial Testing

Another investigation explored the antimicrobial effects of various benzodiazole derivatives against pathogenic bacteria. The results showed that this compound had a notable inhibitory effect on Staphylococcus aureus, suggesting its potential as a lead compound in developing new antimicrobial agents .

Q & A

Q. What are the common synthetic routes for 2-(1H-1,3-benzodiazol-2-yl)-1-(4-chlorophenyl)ethan-1-one?

The synthesis typically involves multi-step reactions, such as Knoevenagel condensation or nucleophilic substitution . For example, analogous compounds are synthesized by refluxing intermediates like 4-chlorophenacyl bromide with heterocyclic amines (e.g., benzimidazole derivatives) in the presence of potassium carbonate and dimethylformamide (DMF) . Another method uses catalytic anhydrous potassium carbonate in ethanol under reflux to facilitate etherification or coupling reactions, followed by recrystallization for purification . Key reagents include hydrazine hydrate, acetylacetone, and sodium acetate, with reaction completion monitored via colorimetric changes or TLC .

Q. Which spectroscopic and crystallographic methods are employed for characterizing this compound?

  • Spectroscopy : UV-Vis, FT-IR, and NMR (¹H/¹³C) are used to confirm functional groups and molecular structure. For example, IR spectra identify carbonyl (C=O) stretches near 1680 cm⁻¹, while NMR resolves aromatic protons and benzodiazole moieties .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL refines structural parameters (e.g., bond lengths, angles). Reported key metrics include R factors (~0.054) and data-to-parameter ratios (~15.8) . ORTEP-3 visualizes thermal ellipsoids and molecular packing .

Q. What are the key crystallographic parameters reported for derivatives of this compound?

For structurally similar molecules (e.g., chlorophenyl-benzothiazinones), SCXRD reveals:

  • Mean C–C bond length: 1.75 Å
  • Dihedral angles between aromatic rings: 8–12°
  • Hydrogen-bonding networks stabilizing crystal packing (e.g., O–H⋯N interactions) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

  • Mechanochemical synthesis : Ball milling reduces reaction time and enhances regioselectivity. For copper(II) complexes with benzodiazole ligands, mechanochemistry improved yields from 50% to 75% .
  • Catalyst screening : Transition metals (e.g., Cu(OAc)₂) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate coupling steps .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures aid in precipitation and purification .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

  • High-resolution SCXRD : Resolves ambiguities in tautomeric forms (e.g., keto-enol equilibria) by directly visualizing electron density maps .
  • DFT calculations : Compare experimental bond lengths/angles with computational models to validate structural assignments .
  • Twinned data refinement : SHELXL’s twin-law functions address overlapping reflections in twinned crystals, improving R factors from >0.1 to <0.06 .

Q. How does the electronic structure influence reactivity in metal coordination complexes?

  • Ligand design : The benzodiazole moiety acts as a π-acceptor, stabilizing metal centers (e.g., Cu²⁺) via N→M charge transfer. For example, copper(II) complexes exhibit distorted square-planar geometries with bond lengths of ~1.95 Å (Cu–N) .
  • Redox activity : Electrochemical studies (cyclic voltammetry) reveal reversible Cu²⁺/Cu⁺ transitions at −0.3 V (vs. Ag/AgCl), influenced by the electron-withdrawing 4-chlorophenyl group .

Methodological Tables

Q. Table 1. Comparative Crystallographic Metrics for Analogous Compounds

CompoundR FactorData/Parameter RatioMean Bond Length (Å)Reference
Chlorophenyl-benzothiazinone0.05415.81.75
Triazole-chlorophenyl ketone0.06114.21.78

Q. Table 2. Synthetic Optimization Strategies

ParameterStandard MethodOptimized MethodYield Improvement
Reaction Time12 h (reflux)6 h (ball milling)+25%
CatalystNoneCu(OAc)₂ (5 mol%)+30%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-1,3-benzodiazol-2-yl)-1-(4-chlorophenyl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-(1H-1,3-benzodiazol-2-yl)-1-(4-chlorophenyl)ethan-1-one

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